

Synthesis of 1,8-Dibenzoyloctane via Friedel-Crafts Acylation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,8-Dibenzoyloctane

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This technical guide provides a comprehensive overview of the synthesis of **1,8-dibenzoyloctane**, a symmetrical diketone, through the Friedel-Crafts acylation of benzene with sebacoyl chloride. This reaction is a classic example of electrophilic aromatic substitution, a fundamental transformation in organic synthesis. The resulting product, **1,8-dibenzoyloctane**, can serve as a versatile building block in the development of various organic molecules, including those with potential pharmaceutical applications.

Reaction Overview

The Friedel-Crafts acylation is a robust method for the formation of carbon-carbon bonds between an aromatic ring and a carbonyl group.^[1] In this specific synthesis, two equivalents of benzene are acylated by one equivalent of sebacoyl chloride, a ten-carbon diacyl chloride, to form the desired 1,10-diphenyl-1,10-decanedione, more commonly known as **1,8-dibenzoyloctane**. The reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl_3) being the most common choice.^[2]

The reaction proceeds through the in-situ formation of a highly electrophilic diacylium ion, which is generated from the reaction between sebacoyl chloride and aluminum chloride. This electrophile is then attacked by the electron-rich π -system of the benzene rings in a stepwise manner to form the final product. Due to the electron-withdrawing nature of the ketone product, the reaction generally stops after a single acylation on each benzene ring, preventing polyacylation.^[3]

Quantitative Data

While specific experimental data for the synthesis of **1,8-dibenzoyloctane** is not extensively reported in the readily available literature, the following tables summarize typical and predicted data for this reaction and its product.

Table 1: Reaction Parameters and Yield

Parameter	Value
Reactants	Benzene, Sebacoyl Chloride
Catalyst	Anhydrous Aluminum Chloride (AlCl ₃)
Solvent	Benzene (in excess) or an inert solvent (e.g., CS ₂ , nitrobenzene)
Typical Molar Ratio (Benzene:Sebacoyl Chloride:AlCl ₃)	~20 : 1 : 2.2
Reaction Temperature	0-5 °C (addition), Room Temperature to 60 °C (reaction)
Typical Reaction Time	2-6 hours
Reported/Typical Yield	60-80% (Varies with specific conditions)

Table 2: Spectroscopic Data for **1,8-Dibenzoyloctane**

It is important to note that the following spectroscopic data is predicted based on the known structure of **1,8-dibenzoyloctane** and typical values for similar compounds, as experimental spectra were not found in the searched literature.

Technique	Predicted Data
^1H NMR (CDCl_3 , 400 MHz)	δ 7.95 (d, J = 7.5 Hz, 4H, Ar-H ortho to C=O), δ 7.55 (t, J = 7.5 Hz, 2H, Ar-H para to C=O), δ 7.45 (t, J = 7.5 Hz, 4H, Ar-H meta to C=O), δ 2.98 (t, J = 7.4 Hz, 4H, $-\text{CH}_2-\text{C}=\text{O}$), δ 1.75 (p, J = 7.4 Hz, 4H, $-\text{CH}_2-\text{CH}_2-\text{C}=\text{O}$), δ 1.35 (m, 8H, central $-(\text{CH}_2)_4-$)
^{13}C NMR (CDCl_3 , 100 MHz)	δ 200.5 (C=O), δ 137.0 (Ar-C ipso), δ 133.0 (Ar-C para), δ 128.5 (Ar-C meta), δ 128.0 (Ar-C ortho), δ 38.5 ($-\text{CH}_2-\text{C}=\text{O}$), δ 29.3 (central $-(\text{CH}_2)_4-$), δ 24.5 ($-\text{CH}_2-\text{CH}_2-\text{C}=\text{O}$)
IR (KBr, cm^{-1})	\sim 3060 (Ar C-H stretch), \sim 2930 & 2855 (Aliphatic C-H stretch), \sim 1685 (Ar-C=O stretch), \sim 1595 & 1450 (Ar C=C stretch), \sim 750 & 690 (Ar C-H bend, monosubstituted)
Mass Spectrometry (EI)	m/z (%): 322 (M^+), 217 ($[\text{M}-\text{C}_6\text{H}_5\text{CO}]^+$), 105 ($[\text{C}_6\text{H}_5\text{CO}]^+$), 77 ($[\text{C}_6\text{H}_5]^+$)

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **1,8-dibenzoyloctane** via Friedel-Crafts acylation. This protocol is based on general procedures for similar reactions and should be adapted and optimized as necessary.

Materials:

- Sebacoyl chloride
- Benzene (anhydrous)
- Anhydrous aluminum chloride (AlCl_3)
- Hydrochloric acid (concentrated and dilute)
- Dichloromethane (or other suitable extraction solvent)

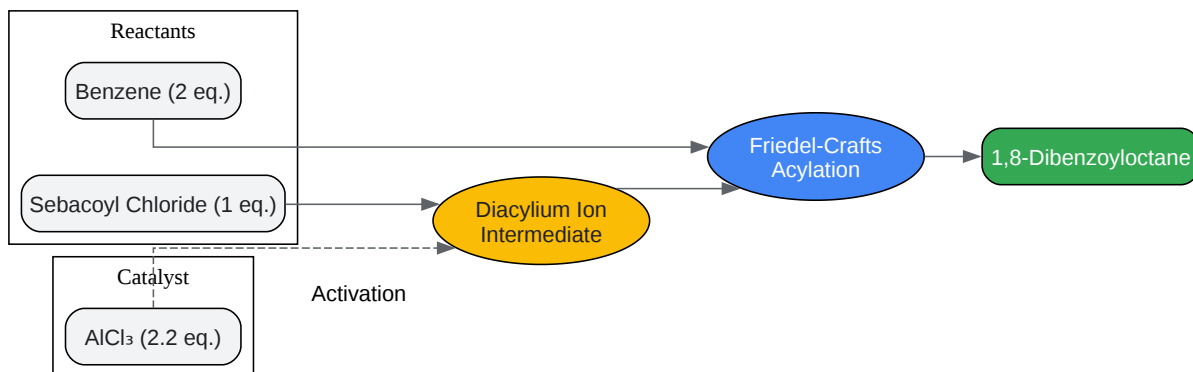
- Anhydrous sodium sulfate (or magnesium sulfate)
- Ice

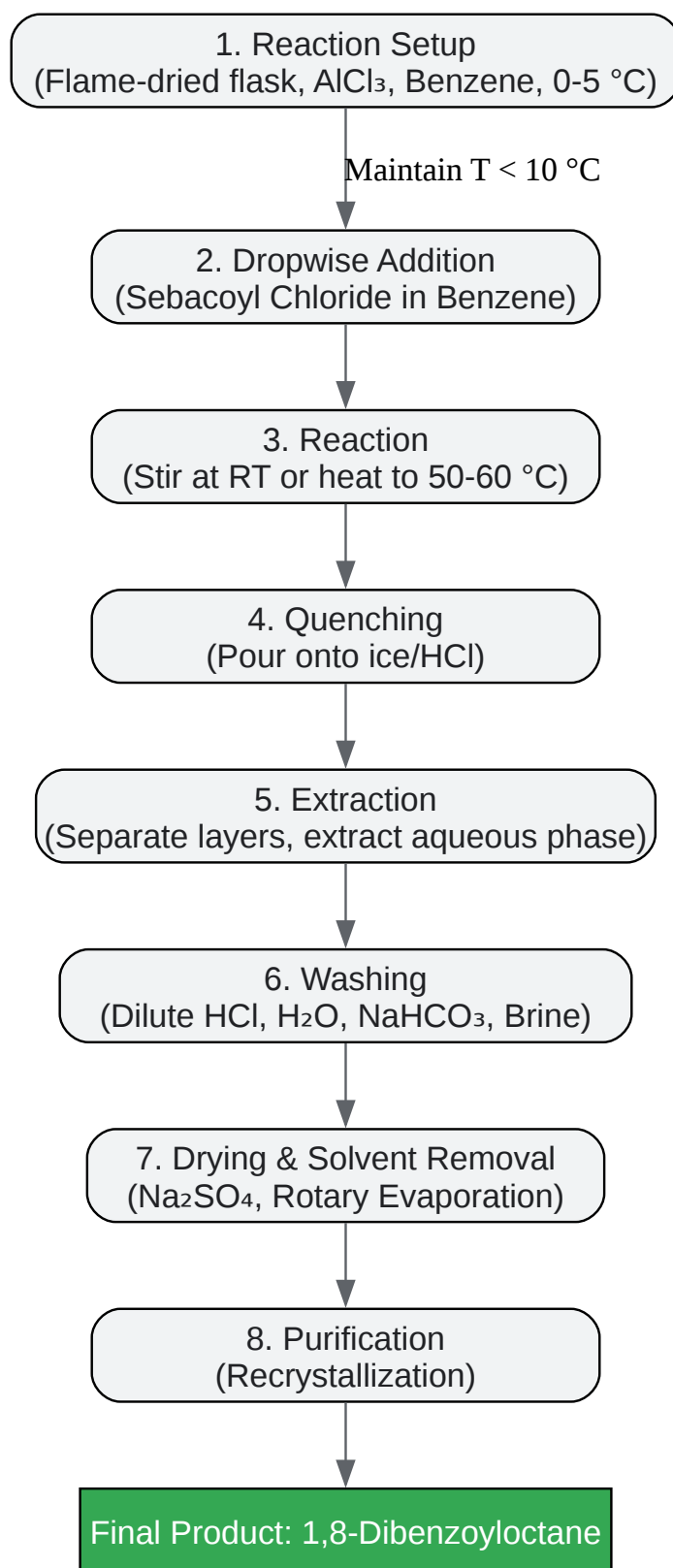
Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is assembled and flame-dried. The flask is charged with anhydrous aluminum chloride and anhydrous benzene. The mixture is cooled in an ice bath to 0-5 °C.
- **Addition of Sebacoyl Chloride:** A solution of sebacoyl chloride in anhydrous benzene is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition.
- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For completion, the mixture may be heated to 50-60 °C for 1-2 hours.^[4]
- **Work-up:** The reaction mixture is cooled in an ice bath and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex and quenches the reaction.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute hydrochloric acid, followed by water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) to afford pure **1,8-dibenzoyloctane** as a crystalline solid.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of **1,8-dibenzoyloctane**.





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References

- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. compoundchem.com [compoundchem.com]
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